2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its pyridine ring substituted with a chloro group and a carboxamide moiety
Mechanism of Action
Target of Action
Biochemical Pathways
It’s known that the compound is used in the synthesis of various heterocycles , which suggests it may influence a range of biochemical processes.
Result of Action
Given its use in scientific research and drug development, it’s likely that the compound has significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Nucleophilic Substitution: The acid chloride is then reacted with 2-hydroxy-2,3-dimethylpentylamine under basic conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products
Oxidation: Formation of 2-chloro-N-(2-oxo-2,3-dimethylpentyl)pyridine-3-carboxamide.
Reduction: Formation of 2-chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry
Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 2-Chloro-N-(2-hydroxy-2-methylpropyl)pyridine-3-carboxamide
- 2-Chloro-N-(2-hydroxy-2,3-dimethylbutyl)pyridine-3-carboxamide
Uniqueness
2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2-hydroxy-2,3-dimethylpentyl group provides steric hindrance and electronic effects that can alter its chemical behavior compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-4-9(2)13(3,18)8-16-12(17)10-6-5-7-15-11(10)14/h5-7,9,18H,4,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIUPCWEQKLBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CNC(=O)C1=C(N=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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